molecular formula C12H16ClN3O B12348807 2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride CAS No. 1856095-41-4

2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12348807
CAS No.: 1856095-41-4
M. Wt: 253.73 g/mol
InChI Key: HNJBWYCGIUJALM-UHFFFAOYSA-N
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Description

2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of phenolic compounds. It is characterized by the presence of a phenol group attached to a pyrazole ring, which is further substituted with a dimethylamino group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Substitution with Dimethylamino Group: The pyrazole ring is then substituted with a dimethylamino group using a suitable alkylating agent.

    Attachment of the Phenol Group: The substituted pyrazole is then reacted with a phenol derivative to form the final compound.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dimethylamino group can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol
  • **2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;acetate
  • **2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;phosphate

Uniqueness

2-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications where solubility and stability are critical factors.

Properties

CAS No.

1856095-41-4

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

2-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-9-7-12(14-15(9)2)13-8-10-5-3-4-6-11(10)16;/h3-7,16H,8H2,1-2H3,(H,13,14);1H

InChI Key

HNJBWYCGIUJALM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CC=C2O.Cl

Origin of Product

United States

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